molecular formula C10H16O4 B1581150 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate CAS No. 7098-80-8

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate

Cat. No.: B1581150
CAS No.: 7098-80-8
M. Wt: 200.23 g/mol
InChI Key: JPFPDGRVRGETED-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with 5-ht 1a and α 1 receptor systems .

Mode of Action

It’s known that the compound can be synthesized from glycerol , which suggests it might interact with biological systems in a similar manner to glycerol derivatives.

Action Environment

The action environment of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate can be influenced by various factors. For instance, its use as a solvent in industrial applications suggests that its efficacy and stability might be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate typically involves the reaction of methacrylic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of stabilizers such as 4-tert-butylpyrocatechol (TBC) is common to prevent polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate is unique due to its ability to form stable polymers with excellent mechanical properties. Its stability and reactivity make it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(2)9(11)12-5-8-6-13-10(3,4)14-8/h8H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFPDGRVRGETED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30554-96-2
Record name 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30554-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40884285
Record name 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7098-80-8
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7098-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylideneglyceryl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
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Record name 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLIDENEGLYCERYL METHACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key characteristics of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate polymerization?

A1: this compound readily undergoes anionic polymerization, resulting in well-defined polymers with controlled molecular weight and narrow dispersity [, , ]. This controlled polymerization allows for the synthesis of block copolymers with predictable structures and properties.

Q2: How does the structure of this compound contribute to its applications?

A2: The dioxolane ring present in this compound serves as a protecting group for the two hydroxyl groups in 2,3-dihydroxypropyl methacrylate [, ]. This protection is crucial for controlled anionic polymerization and allows for the subsequent hydrolysis of the polymer to obtain water-soluble poly(2,3-dihydroxypropyl methacrylate) [, ].

Q3: What are the potential applications of polymers derived from this compound?

A3: The hydrophilic nature of poly(2,3-dihydroxypropyl methacrylate), derived from the hydrolysis of poly(this compound), makes it suitable for various applications, including:

  • Hydrophilic coatings: The polymer can be utilized to modify surfaces, enhancing their wettability and biocompatibility [].
  • Friction reduction: Poly(2,3-dihydroxypropyl methacrylate) brushes exhibit low friction coefficients in aqueous environments, suggesting potential applications in lubrication and microfluidic devices [, ].

Q4: How does the thermal stability of poly(this compound) compare to similar polymers?

A4: Studies indicate that the glass transition temperature of poly(this compound) is significantly lower than that of its close analogue, poly(3-methacryloyloxy-1,1'-biadamantane) []. This difference highlights the impact of bulky substituents on the polymer's thermal properties.

Q5: What unique relaxation behavior does poly(this compound) exhibit?

A5: Poly(this compound) displays both dielectric and mechanical β subglass absorptions, followed by an α relaxation attributed to the glass-rubber transition []. The presence of these relaxations, along with observed conductive processes, offers insights into the molecular mobility and charge transport mechanisms within the polymer.

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